L-Buthionine Sulfoxide

Beschreibung

Historical Context and Discovery as a Biochemical Probe

The development of L-Buthionine Sulfoximine (B86345) emerged from studies on analogs of methionine sulfoximine. In 1979, Owen Griffith and Alton Meister synthesized and characterized buthionine sulfoximine as a powerful and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), now more commonly known as glutamate-cysteine ligase (GCL). researchgate.netnih.gov Their research demonstrated that BSO was significantly more potent than its predecessors, such as prothionine sulfoximine and methionine sulfoximine, in inhibiting this key enzyme. researchgate.netnih.gov

Griffith and Meister's work established that the L-isomer of buthionine sulfoximine was particularly effective. mdpi.com Their findings supported a model where the S-alkyl group of the sulfoximine molecule binds to the enzyme site that normally accommodates the acceptor amino acid in the first step of glutathione (B108866) synthesis. researchgate.netnih.gov This specific and potent inhibition, without the convulsant effects associated with methionine sulfoximine, positioned BSO as a superior biochemical probe for studying the dynamics of glutathione metabolism. researchgate.netnih.gov Subsequent studies further detailed its mechanism of action and metabolic effects, solidifying its role as a fundamental tool for depleting glutathione in experimental systems. rndsystems.commdpi.com

Role in Modulating Cellular Thiol Homeostasis for Research Purposes

L-Buthionine sulfoximine exerts its effect by irreversibly inhibiting glutamate-cysteine ligase (GCL). rndsystems.comtocris.comstemcell.com GCL is the enzyme responsible for the first and rate-limiting step in the biosynthesis of glutathione, which involves the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. ontosight.aimdpi.comacs.org By blocking this crucial step, BSO effectively halts the production of new glutathione molecules. ontosight.aimdpi.com

This inhibition leads to a progressive depletion of the intracellular glutathione pool as existing GSH is consumed through normal cellular processes, such as detoxification and scavenging of reactive oxygen species (ROS), without being replenished. physiology.organnualreviews.org The resulting state of glutathione deficiency disrupts cellular thiol homeostasis, which is the balance between reduced thiols (like GSH) and their oxidized forms (like glutathione disulfide, GSSG). annualreviews.org This chemically induced disruption makes cells more vulnerable to oxidative stress and is a key experimental strategy used to:

Investigate the protective functions of glutathione against various toxins and oxidative damage. ontosight.ai

Study the cellular responses to oxidative stress and the regulation of antioxidant defense systems. frontiersin.orgphysiology.org

Examine the role of glutathione in cellular processes like proliferation, apoptosis (programmed cell death), and ferroptosis. rndsystems.comtocris.comfrontiersin.org

Modulate the redox state of the cell to understand its impact on signaling pathways and receptor function. nih.govcore.ac.uknih.gov

Scope and Significance of L-Buthionine Sulfoximine in Contemporary Biochemical and Cell Biology Research

The utility of L-Buthionine Sulfoximine as a research tool remains highly significant in modern science. Its ability to specifically deplete glutathione allows researchers to probe the fundamental importance of this thiol in diverse fields.

Key Research Areas:

Cancer Biology: BSO is widely used to study the role of glutathione in cancer cell survival and resistance to therapy. ontosight.ai Many cancer cells have elevated GSH levels, which helps them withstand the oxidative stress induced by chemotherapy and radiation. By depleting GSH with BSO, researchers can sensitize cancer cells to these treatments, a concept that has been explored in numerous preclinical studies. stemcell.comacs.orgoup.com

Neurobiology: Oxidative stress is implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's. ontosight.ai BSO is used in cellular and animal models to mimic conditions of glutathione deficiency and oxidative stress, helping to elucidate the mechanisms of neuronal damage and to test potential neuroprotective strategies. ontosight.aifrontiersin.org

Toxicology: The compound is instrumental in toxicology studies to understand the detoxification pathways mediated by glutathione. ontosight.ai By inhibiting GSH synthesis, researchers can assess the toxicity of various compounds and pollutants and determine the specific contribution of glutathione to their metabolism and clearance.

Redox Signaling and Metabolism: BSO helps in dissecting the complex interplay between cellular metabolism and redox balance. nih.gov Recent research has used BSO to reveal connections between glutathione levels and other major metabolic pathways, such as the tricarboxylic acid (TCA) cycle and cholesterol synthesis, providing a deeper understanding of cellular metabolic regulation. nih.gov

The continued application of L-Buthionine Sulfoximine in these and other areas underscores its enduring value as a fundamental tool for exploring the multifaceted roles of glutathione in health and disease.

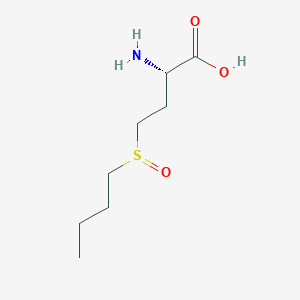

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-butylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-OGUFLRPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Gamma Glutamylcysteine Synthetase Inhibition by L Buthionine Sulfoxide

Elucidation of L-Buthionine Sulfoxide (B87167) as a Specific Inhibitor of γ-Glutamylcysteine Synthetase (GCS/GCL)

L-Buthionine sulfoxide is recognized as a highly specific inhibitor of γ-glutamylcysteine synthetase. mdpi.com Its action is targeted towards the initial step of glutathione (B108866) synthesis, where GCS ligates L-glutamate and L-cysteine. jle.comacs.org This specificity arises from its structural similarity to glutamate (B1630785), allowing it to interact with the enzyme's active site. The L-isomer of buthionine sulfoxide is significantly more effective as an inhibitor compared to the D-isomer or the racemic mixture. mdpi.com

The inhibitory effect of BSO has been demonstrated across various cell types and organisms. For instance, treatment of melanoma, breast, and ovarian tumor cells with L-Buthionine-(S,R)-sulfoximine resulted in IC50 values of 1.9 μM, 8.6 μM, and 29 μM, respectively. medchemexpress.comselleckchem.comglpbio.commedchemexpress.cnselleckchem.com In melanoma cell lines, a 50 μM concentration of BSO for 48 hours led to a 95% reduction in GSH levels. medchemexpress.comselleckchem.comglpbio.commedchemexpress.cnselleckchem.com This potent and specific inhibition underscores the crucial role of GCS in maintaining cellular glutathione pools.

Kinetic and Structural Aspects of Enzyme-Inhibitor Interaction

The interaction between this compound and GCS is characterized by its irreversible nature and dependence on ATP.

Irreversible Nature of GCS/GCL Inactivation

This compound acts as an irreversible inhibitor of γ-glutamylcysteine synthetase. jle.commedchemexpress.comrndsystems.comselleckchem.comglpbio.combio-techne.comnih.gov This means that it forms a stable complex with the enzyme, leading to a time-dependent loss of enzymatic activity. acs.org The inactivation process is not easily reversed, effectively shutting down the enzyme's function. This irreversible binding is a key feature of its mechanism, ensuring a sustained depletion of glutathione synthesis.

Role of ATP-Dependent Phosphorylation in Inhibitory Mechanism

The inhibitory action of this compound is dependent on the presence of ATP. acs.orgresearchgate.net GCS catalyzes the phosphorylation of BSO in a process analogous to the phosphorylation of its natural substrate, glutamate. acs.org This phosphorylation event is crucial for the formation of a tight-binding transition-state analog. acs.org Without ATP, BSO does not effectively inactivate the enzyme, highlighting the importance of the enzyme's own catalytic mechanism in mediating its inhibition.

Characterization of Inhibitor Binding Site and Specificity

This compound binds to the active site of GCS, specifically at the glutamate binding site. acs.orgnih.gov Studies on Trypanosoma brucei γ-GCS have shown that mutations in residues critical for glutamate binding, such as R366, can abolish the inhibitory effect of BSO. acs.org This indicates that the inhibitor directly competes with glutamate for binding. Furthermore, the presence of divalent metal ions, such as Mn2+, can influence the binding affinity of BSO to the enzyme. nih.gov Electron paramagnetic resonance studies have suggested that two Mn2+ ions are located in close proximity within the active site and that the binding of L-glutamate or L-BSO affects their interaction. nih.gov

Comparative Analysis with Other γ-Glutamylcysteine Synthetase Modulators and Analogs

The inhibitory potency of this compound can vary between GCS enzymes from different organisms. For example, the Ki value for BSO inhibition of Onchocerca volvulus γ-GCS was found to be 0.13 µM, which is significantly lower than that for the mammalian enzyme. nih.gov In contrast, bacterial γ-GCS from E. coli is generally more resistant to BSO inhibition compared to eukaryotic isoforms. nih.govresearchgate.net

Other compounds, such as cystamine, have also been shown to inhibit GCS. nih.gov However, this compound remains one of the most potent and widely used specific inhibitors of this enzyme. The table below provides a comparison of the inhibitory constants (Ki or IC50) of this compound against GCS from different sources.

| Organism/Cell Type | Inhibitor | Inhibitory Constant (Ki or IC50) | Reference |

| Onchocerca volvulus | L-Buthionine-(S,R)-sulfoximine | 0.13 µM (Ki) | nih.gov |

| Rat Kidney | L-Buthionine-(S,R)-sulfoximine | 25 µM (Ki) | caymanchem.com |

| Myxococcus xanthus (mxGcl2) | L-Buthionine sulfoximine (B86345) | 2.1 µM (Ki) | researchgate.net |

| Escherichia coli | L-Buthionine sulfoximine | 66 µM (Ki) | researchgate.net |

| Melanoma Tumor Specimen | L-Buthionine-(S,R)-sulfoximine | 1.9 µM (IC50) | medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn |

| Breast Tumor Specimen | L-Buthionine-(S,R)-sulfoximine | 8.6 µM (IC50) | medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn |

| Ovarian Tumor Specimen | L-Buthionine-(S,R)-sulfoximine | 29 µM (IC50) | medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn |

Biochemical and Cellular Consequences of L Buthionine Sulfoxide Induced Glutathione Depletion

Dynamics of Intracellular Glutathione (B108866) Reduction

The depletion of intracellular glutathione by L-Buthionine Sulfoxide (B87167) is a dynamic process, influenced by both the concentration of BSO and the duration of exposure. This targeted inhibition disrupts the normal balance of glutathione, affecting both its total levels and its redox state within the cell.

Time- and Concentration-Dependent Glutathione Depletion in Cellular Systems

Treatment of cells with L-Buthionine Sulfoxide results in a progressive decrease in intracellular glutathione levels over time. For instance, in heart-derived H9c2 cells treated with 10 mM BSO, GSH levels dropped to approximately 80% at 0.5 hours, 57% at 1 hour, 46% at 4 hours, and 43% at 12 hours. biomolther.org Similarly, in biliary tract cancer cells exposed to 50 µM BSO, a time-dependent reduction in intracellular GSH levels was observed. researchgate.net This effect is also concentration-dependent. In HEK-293 cells, increasing concentrations of BSO led to a corresponding decrease in total glutathione levels after 18 hours of treatment, with a 25µM concentration causing a 12.3-fold decrease compared to the control. promega.com Likewise, in neonatal rat cardiac myocytes, a 6-hour treatment with BSO resulted in a dose-dependent decrease in GSH levels, with significant reductions observed at concentrations of 30 µM and higher. researchgate.net Studies on mouse fetuses also demonstrated that exposure to 2 mM and 20 mM BSO in drinking water led to 45% and 70% reductions in GSH concentrations, respectively. oup.com

Impact on Total Glutathione Levels and Redox State (GSH/GSSG Ratio)

This compound not only reduces the total amount of glutathione but also alters the critical ratio of its reduced (GSH) to oxidized (GSSG) forms. A decrease in the GSH/GSSG ratio is an indicator of a shift towards a more oxidizing cellular environment. researchgate.net In biliary tract cancer cells, treatment with 50 µM BSO was shown to significantly decrease the GSH/GSSG ratio, reflecting a disruption of the cellular redox state. researchgate.netnih.gov This alteration is a direct consequence of the inhibition of GSH synthesis, which is essential for maintaining the pool of reduced glutathione that protects cells from oxidative damage. oup.com The depletion of total GSH, as seen in various cell types and in vivo models, fundamentally compromises the cell's ability to buffer against oxidative insults. promega.commdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species Generation in Experimental Models

The depletion of glutathione by this compound is a well-established method to induce oxidative stress in experimental models. oup.combiomolther.orguark.edu By inhibiting the synthesis of this primary antioxidant, BSO leaves cells vulnerable to the damaging effects of reactive oxygen species (ROS), which are natural byproducts of cellular metabolism. biomolther.orguark.edu This induced state of oxidative stress has been observed across a variety of cell types and experimental systems. oup.combiomolther.orgnih.govahajournals.org

Quantification of Reactive Oxygen Species Production in Response to this compound

The increase in reactive oxygen species (ROS) following this compound treatment can be quantified using various methods. One common technique involves the use of fluorescent probes, such as MitoSOX™ Red, which specifically detects superoxide (B77818) in the mitochondria of living cells. uark.edu In NIH 3T3 fibroblast cells, this method demonstrated that increasing concentrations of BSO led to a stepwise increase in superoxide levels. uark.edu Another fluorescent probe, 2',7'-dichlorofluorescein-diacetate (DCFH-DA), is used to measure the accumulation of dichlorofluorescein (DCF), which indicates a general increase in ROS. plos.org In heart-derived H9c2 cells, BSO treatment led to a significant increase in ROS production, which could be blocked by the administration of glutathione monoethyl ester (GME), confirming that the ROS generation was a direct result of GSH depletion. biomolther.org Studies in a human B lymphoma cell line also showed that after an initial decline in cellular GSH due to BSO treatment, there was a subsequent increase in ROS production. nih.gov This increase in ROS is a critical event that can trigger downstream cellular responses, including apoptosis. biomolther.orgplos.org

Effects on Cellular Macromolecules and Organelles

The oxidative stress induced by this compound-mediated glutathione depletion has significant consequences for cellular macromolecules and organelles. The resulting increase in reactive oxygen species can lead to oxidative damage to lipids, proteins, and DNA. For instance, in mice pretreated with BSO, the administration of paraquat, an oxidative stress-inducing substance, led to increased hepatic lipid peroxidation and a higher frequency of DNA single-strand breaks. nih.gov Furthermore, BSO treatment in mice has been shown to cause an elevated frequency of DNA deletions during fetal development. oup.com

Mitochondria, being major sites of ROS production, are particularly vulnerable. While some studies show that BSO treatment alone may not immediately affect mitochondrial complex activities, prolonged depletion of mitochondrial GSH is critical for triggering cell death pathways. nih.gov In a human B lymphoma cell line, irreversible commitment to apoptosis occurred when mitochondrial GSH was depleted, which was associated with an increase in ROS production and the release of cytochrome c from the mitochondria into the cytosol. nih.gov The endoplasmic reticulum can also be affected, as oxidative stress is known to disrupt its function.

Oxidative Damage to DNA and Genomic Instability in Model Systems

The depletion of glutathione by L-buthionine sulfoximine (B86345) (BSO) precipitates a state of oxidative stress, which in turn can lead to significant oxidative damage to DNA and foster genomic instability. oup.comnih.gov Research across various model systems has demonstrated that a reduction in the primary intracellular antioxidant, GSH, leaves DNA vulnerable to the damaging effects of reactive oxygen species (ROS). plos.orgnih.gov

Studies have shown a direct correlation between BSO-induced GSH depletion and an increase in DNA lesions. For instance, in neuroblastoma cells, BSO treatment leads to an overproduction of ROS, resulting in oxidative DNA damage and apoptosis. plos.org This effect is particularly pronounced when combined with other agents, highlighting the critical role of GSH in protecting the genome. plos.org Furthermore, research in mice has revealed that BSO administration can induce DNA deletions. oup.comnih.gov Treatment with BSO resulted in a significant increase in the frequency of these deletions, alongside decreased concentrations of both GSH and cysteine. nih.gov This suggests that the oxidative stress caused by GSH depletion can lead to significant genomic rearrangements. oup.comnih.gov

The consequences of BSO-induced GSH depletion extend to telomere length as well. In one study, BSO treatment in mice led to shortened telomeres in various tissues, which was associated with diminished tissue glutathione content and increased markers of oxidative stress. nih.gov This indicates that chronic oxidative stress resulting from GSH depletion can impact the stability of chromosome ends, a hallmark of genomic instability.

The table below summarizes key findings from studies investigating the impact of BSO on DNA damage and genomic instability.

| Model System | Key Findings | Reference(s) |

| Neuroblastoma Cells | BSO-induced GSH depletion leads to ROS overproduction, oxidative DNA damage, and apoptosis. | plos.org |

| Mice | BSO treatment increases the frequency of DNA deletions and decreases GSH and cysteine levels. | oup.comnih.gov |

| Mice | BSO-mediated systemic oxidative stress shortens telomeres in various tissues. | nih.gov |

| A549 Human Lung Carcinoma Cells | BSO-treated cells exhibit increased single-strand DNA breaks and irreparable cross-linking after radiation. | nih.gov |

| iPSCs from Aged Donors | Pharmacological inhibition of glutathione synthesis with BSO can impact the DNA damage response. | nih.gov |

These findings collectively underscore the critical role of glutathione in maintaining genomic integrity. The induction of oxidative DNA damage and the promotion of genomic instability by BSO highlight the profound cellular consequences of disrupting this essential antioxidant pathway.

Influence on Protein Function and Modification Profiles

The depletion of glutathione (GSH) by L-buthionine sulfoximine (BSO) extends its impact beyond DNA, significantly influencing protein function and their post-translational modification profiles. A primary consequence of the resulting oxidative stress is an increase in protein carbonylation, a form of irreversible oxidative damage to proteins. nih.govnih.gov

In a study using a mouse model, BSO treatment was associated with increased tissue carbonyl content, indicating a rise in oxidized proteins. nih.gov Similarly, research on BSO-induced cataracts in rat pups demonstrated that the condition was associated with increased protein carbonyls in the lens. nih.gov This accumulation of carbonylated proteins can lead to protein dysfunction and aggregation, contributing to cellular damage.

Furthermore, BSO-induced GSH depletion can directly affect the function of specific proteins by altering their redox state. For example, studies have shown that oxidative stress induced by BSO can abrogate the function of the mineralocorticoid receptor in mouse kidneys. nih.gov This was attributed to the loss of the receptor's steroid-binding capacity, likely due to the oxidation of essential cysteine residues within the protein. nih.gov The protein level of the receptor, however, remained unchanged, indicating a direct impact on its function rather than its expression. nih.gov

The table below outlines research findings on the effects of BSO on protein function and modification.

| Model System | Key Findings | Reference(s) |

| Mice | BSO treatment led to increased tissue protein carbonyl content. | nih.gov |

| Rat Pups | BSO-induced cataracts were associated with increased protein carbonyls in the lens. | nih.gov |

| Mouse Kidney | BSO-induced oxidative stress inhibited the steroid-binding capacity of the mineralocorticoid receptor due to oxidation of essential cysteines. | nih.gov |

| A549 Human Lung Carcinoma Cells | Thiol-depleted cells showed a decreased capacity to repair DNA damage, possibly due to effects on repair enzymes. | nih.gov |

These findings illustrate that the consequences of BSO-induced GSH depletion are not limited to DNA but also have a profound impact on the cellular proteome, leading to oxidative damage and functional impairment of critical proteins.

Alterations in Mitochondrial Function and Cellular Bioenergetics

The depletion of glutathione (GSH) by L-buthionine sulfoximine (BSO) significantly impacts mitochondrial function and cellular bioenergetics. Mitochondria are central to cellular energy production and are also a major source of reactive oxygen species (ROS), making them particularly vulnerable to oxidative stress.

In PC12 cells, treatment with BSO, which inhibits GSH synthesis, led to a reduction in cellular GSH. nih.gov While this did not immediately lead to the generation of ROS, it did affect the mitochondrial GSH pool over time. nih.gov A critical finding was that the mitochondrial GSH pool is essential for maintaining mitochondrial function and cellular viability. nih.gov

Studies in hippocampal derived HT22 cells have shown that BSO-induced oxidative stress can impair mitochondrial function by disrupting oxygen consumption, ATP synthesis, and membrane potential. nih.gov This demonstrates a direct link between GSH depletion and a decline in the bioenergetic capacity of the cell.

Furthermore, research on Friedreich's ataxia fibroblasts has shown that BSO-induced oxidative stress leads to mitochondrial dysfunction. mdpi.comnih.govum.edu.my This highlights the protective role of adenosine (B11128) against these detrimental effects, suggesting that targeting mitochondrial defects can be a therapeutic strategy. mdpi.comnih.govum.edu.my

The table below summarizes the effects of BSO on mitochondrial function and cellular bioenergetics.

| Model System | Key Findings | Reference(s) |

| PC12 Cells | Mitochondrial GSH is critical for the maintenance of mitochondrial function and cellular viability. BSO treatment reduces cellular GSH and affects the mitochondrial GSH pool over time. | nih.gov |

| HT22 Hippocampal Cells | BSO-induced oxidative stress impairs mitochondrial function by disrupting oxygen consumption, ATP synthesis, and membrane potential. | nih.gov |

| Friedreich's Ataxia Fibroblasts | BSO-induced oxidative stress causes mitochondrial dysfunction. Adenosine was shown to improve mitochondrial function and biogenesis in this model. | mdpi.comnih.govum.edu.my |

| HepG2 Cells | Pharmacological suppression of cellular glutathione levels with BSO increases mitochondrial Complex IV activity. | pnas.org |

These findings underscore the critical role of GSH in maintaining mitochondrial health and cellular energy homeostasis. The disruption of these processes by BSO-induced GSH depletion can have far-reaching consequences for cell survival and function.

Molecular and Cellular Signaling Pathways Modulated by L Buthionine Sulfoxide

Activation of Stress Response Pathways

The cellular response to the chemical stressor L-Buthionine Sulfoxide (B87167) involves the activation of several interconnected signaling pathways. These cascades are critical in orchestrating the cell's attempt to adapt to the altered redox environment caused by glutathione (B108866) depletion.

Depletion of glutathione by L-Buthionine Sulfoxide is a significant cellular stressor that robustly activates the NF-E2-related factor 2 (Nrf2) pathway, a primary defense mechanism against oxidative stress. nih.govresearchgate.net This activation is a key adaptive response, allowing cells to survive even with significantly reduced intracellular GSH levels. nih.gov In murine embryonic fibroblasts, for instance, BSO treatment effectively triggered the Nrf2 pathway, which in turn led to the upregulation of antioxidant enzymes. nih.govresearchgate.net

The significance of this pathway is highlighted in studies using Nrf2-deficient cells. These cells, when treated with BSO, fail to induce antioxidant genes, leading to higher accumulation of reactive oxygen species (ROS), activation of caspase-3, and increased cell death compared to their wild-type counterparts. nih.govresearchgate.net This indicates that Nrf2 is a principal factor in the cell survival system under conditions of GSH depletion. nih.govresearchgate.net The activation of Nrf2 and the subsequent expression of its target genes, which are involved in GSH biosynthesis and recycling, are crucial for managing the oxidative challenge posed by BSO. mdpi.com For example, nuclear levels of Nrf2 are elevated following BSO incubation, leading to increased expression of target genes like NAD(P)H: quinone oxidoreductase 1 (Nqo1). researchgate.net

The activation of the Nrf2 pathway by BSO has also been observed in the context of neuroprotection. Systemic administration of BSO in mice can trigger a protective response in the central nervous system (CNS), which includes the transcriptional upregulation of Nrf2 in the striatum. frontiersin.orgnih.gov This suggests that the Nrf2-mediated antioxidant response is a fundamental and conserved mechanism for coping with GSH depletion across different cell types and tissues.

The depletion of intracellular glutathione by this compound leads to the modulation of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). nih.govaacrjournals.org These pathways are sensitive to the cellular redox state and play complex roles in determining cell fate in response to oxidative stress. aacrjournals.org

BSO-induced GSH depletion has been shown to enhance the activation of ERK. nih.gov For example, in HepG2 cells, BSO enhanced cisplatin (B142131) cytotoxicity by increasing reactive oxygen species (ROS) production and activating ERK. nih.gov The role of ERK activation, however, can be context-dependent. While often associated with cell survival, sustained or aberrant ERK activation can also promote cell death. nih.govsemanticscholar.org In some models, inhibition of the ERK pathway has been shown to protect against cytotoxicity induced by the combination of cisplatin and BSO. nih.gov

The JNK pathway, a stress-activated protein kinase, is also implicated in the response to BSO. aacrjournals.orgsemanticscholar.org The activation of JNK is often linked to the initiation of apoptosis. aacrjournals.org Interestingly, there is evidence of crosstalk between the JNK and ERK pathways in the context of BSO-induced stress. In certain cancer cell lines, a combination of BSO and another agent led to the sequential activation of JNK and then ERK, where JNK appeared to positively regulate ERK activation. plos.org This activation of both JNK and ERK was dependent on the production of ROS, as it could be reversed by a ROS scavenger. semanticscholar.org This interplay highlights the intricate signaling network that is engaged by GSH depletion, where the balance and timing of MAPK activation can dictate the cellular outcome.

The cellular response to this compound extends beyond the primary stress pathways, involving intricate crosstalk with other significant signaling networks, notably the Nerve Growth Factor (NGF)/Tropomyosin receptor kinase A (TrkA)/Akt pathway and the mammalian target of rapamycin (B549165) (mTOR) signaling. frontiersin.orgnih.gov

Systemic administration of BSO in mice has been shown to increase plasma levels of NGF. frontiersin.orgnih.gov This peripheral increase in NGF can orchestrate a neuroprotective response within the central nervous system. frontiersin.orgnih.govnih.gov In the striatum, BSO treatment not only increased local NGF levels but also activated the NGF/TrkA/Akt signaling pathway. frontiersin.orgnih.gov This activation is linked to the upregulation of Nrf2 and subsequently, genes involved in antioxidant responses and the transport of L-cysteine, the precursor for GSH synthesis. frontiersin.org The use of an NGF-neutralizing antibody confirmed that peripheral NGF is a critical modulator of the NGF/TrkA/Akt/Nrf2 pathway in the striatum. frontiersin.orgnih.gov

Furthermore, in the cerebellum, BSO administration was found to activate both the NGF/TrkA and mTOR signaling pathways. nih.gov This dual activation led to an increase in the protein levels of the amino acid transporter EAAT3, which is involved in cysteine uptake for GSH synthesis. nih.gov This response appears to be region-specific within the brain, as the cerebellum exhibited a distinct redox response involving these pathways. nih.gov The activation of mTOR and NGF/TrkA signaling in response to peripheral GSH depletion highlights a sophisticated inter-organ communication system aimed at maintaining brain GSH homeostasis. nih.gov These findings illustrate a complex interplay where BSO-induced systemic stress triggers neurotrophic and metabolic signaling pathways to protect neuronal tissue.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, ERK)

Regulation of Gene Expression Profiles in Response to Glutathione Depletion

The depletion of glutathione by this compound instigates significant changes in the gene expression profiles of affected cells. These transcriptional alterations are a direct consequence of the activation of the signaling pathways discussed previously and are primarily aimed at mitigating oxidative stress and restoring the glutathione pool.

A primary consequence of this compound (BSO)-induced glutathione (GSH) depletion is the transcriptional upregulation of a suite of antioxidant enzymes. nih.govresearchgate.net This response is largely mediated by the activation of the Nrf2 transcription factor. nih.govresearchgate.net Upon BSO treatment, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription. mdpi.com

Research has demonstrated that BSO treatment leads to a significant increase in the mRNA levels of several key antioxidant and phase II detoxification enzymes. In murine embryonic fibroblasts, BSO incubation resulted in a concentration- and time-dependent increase in the transcript levels of NAD(P)H: quinone oxidoreductase 1 (Nqo1), a representative Nrf2 target gene. researchgate.net Similarly, the expression of genes related to GSH synthesis and utilization, such as the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM) and glutathione S-transferase M3 (GSTM3), were also increased in an Nrf2-dependent manner. researchgate.net In another study, treatment of rats with BSO led to a moderate activation of phase II antioxidant enzymes, including NQO1 and Glutathione-S-transferase (GST). ahajournals.orgahajournals.org This upregulation of cytoprotective genes represents a critical adaptive mechanism to counteract the oxidative stress stemming from GSH deficiency. nih.govresearchgate.net

The following table summarizes the findings on the upregulation of antioxidant enzymes in response to BSO treatment from a study on rat renal proximal tubules.

| Enzyme | Effect of BSO Treatment | Associated Pathway | Reference |

|---|---|---|---|

| NAD(P):quinine oxidoreductase 1 (NQO1) | Moderate increase in activity | Nrf2 | ahajournals.orgahajournals.org |

| Glutathione-S-transferase (GST) | Moderate increase in activity | Nrf2 | ahajournals.orgahajournals.org |

| Heme oxygenase (HO-1) | Moderate increase in activity | Nrf2 | ahajournals.orgahajournals.org |

A critical adaptive response to the depletion of glutathione (GSH) by this compound (BSO) is the upregulation of amino acid transporters responsible for the uptake of cysteine, the rate-limiting precursor for GSH synthesis. frontiersin.orgresearchgate.net This transcriptional regulation is essential for replenishing the intracellular GSH pool.

Studies have shown that systemic BSO administration in mice leads to an increased transcription of several key amino acid transporters in the brain. frontiersin.org Specifically, the mRNA levels of xCT (the light chain subunit of the cystine/glutamate (B1630785) antiporter system xc-), LAT1 (L-type amino acid transporter 1), and EAAT3 (excitatory amino acid transporter 3, also known as EAAC1) are upregulated in the striatum following BSO treatment. frontiersin.orgnih.govnih.gov The xCT system transports cystine into cells, which is then reduced to cysteine, while LAT1 and EAAT3 can transport cysteine directly. frontiersin.org

This upregulation is not an isolated event but is orchestrated by the signaling pathways activated by GSH depletion. The increased expression of these transporters in the striatum has been directly linked to the activation of the NGF/TrkA/Akt/Nrf2 pathway. frontiersin.orgnih.gov Pretreatment with an NGF-neutralizing antibody was shown to abrogate the BSO-induced increase in xCT, LAT1, and EAAC1 mRNA levels, confirming the role of this signaling cascade. frontiersin.orgnih.gov In the cerebellum, the upregulation of EAAT3 protein levels in response to BSO has been associated with the activation of the NGF/TrkA and mTOR signaling pathways. nih.gov These findings demonstrate a coordinated cellular effort to enhance cysteine availability for GSH resynthesis as a direct response to BSO-induced depletion.

The table below details the amino acid transporters affected by BSO treatment and the signaling pathways involved in their regulation, as observed in the mouse striatum.

| Amino Acid Transporter | Effect of BSO Treatment on mRNA Expression | Mediating Signaling Pathway | Reference |

|---|---|---|---|

| xCT | Increased | NGF/TrkA/Akt/Nrf2 | frontiersin.orgnih.gov |

| LAT1 | Increased | NGF/TrkA/Akt/Nrf2 | frontiersin.orgnih.gov |

| EAAT3 (EAAC1) | Increased | NGF/TrkA/Akt/Nrf2 | frontiersin.orgnih.gov |

Differential Gene Expression in Varied Experimental Cell Lines

This compound (BSO) has been shown to modulate the expression of several critical genes involved in cellular metabolism, stress response, and drug resistance across various experimental models. A primary target of BSO is the glutathione (GSH) synthesis pathway. In human malignant glioma cell lines HBT5 and HBT28, exposure to BSO led to a significant increase in the steady-state gene transcripts for γ-L-glutamyl-L-cysteine synthetase (γ-GC-S), the rate-limiting enzyme in GSH synthesis. nih.gov Specifically, a 24-hour exposure to 100 µM BSO increased γ-GC-S gene transcripts by 1.7-fold in HBT5 cells and 2.8-fold in HBT28 cells. nih.gov

In the context of cancer, BSO treatment can alter the expression of genes associated with drug metabolism and apoptosis. In ZAZ and M14 melanoma cell lines, treatment with 50 μM BSO for 48 hours resulted in a significant reduction in both the protein and mRNA levels of Glutathione S-transferase π (GST-π), while the expression of GST-μ was unaffected. wiley.com Furthermore, in biliary tract cancer (BTC) cells, BSO was found to downregulate the expression of anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL, which contributes to sensitizing these cells to chemotherapeutic agents. nih.gov Research in a mouse model demonstrated that systemic BSO administration affects the expression of the anti-apoptotic molecule Bcl-2 in the retina, suggesting a link between retinal GSH levels and the genetic regulation of cell survival. nih.gov

Studies in the nervous system have also revealed BSO's impact on gene expression. In the striatum of mice, BSO treatment was found to upregulate the mRNA levels of amino acid transporters related to L-cysteine and L-cystine availability. frontiersin.org This response is part of a broader modulation of genes related to antioxidant enzymes. frontiersin.org

Table 1: Differential Gene Expression Modulated by this compound

| Cell Line/Tissue | Gene/Protein | Observed Effect | Reference |

|---|---|---|---|

| Human Malignant Glioma (HBT5) | γ-L-glutamyl-L-cysteine synthetase (γ-GC-S) | 1.7-fold increase in mRNA transcripts | nih.gov |

| Human Malignant Glioma (HBT28) | γ-L-glutamyl-L-cysteine synthetase (γ-GC-S) | 2.8-fold increase in mRNA transcripts | nih.gov |

| Melanoma (ZAZ and M14) | Glutathione S-transferase π (GST-π) | Significant decrease in mRNA and protein levels | wiley.com |

| Biliary Tract Cancer (BTC) | Mcl-1, Bcl-2, Bcl-xL | Downregulation of protein expression | nih.gov |

| Mouse Retina | Bcl-2 | Differential expression following BSO administration | nih.gov |

| Mouse Striatum | Amino Acid Transporters | Upregulation of mRNA levels | frontiersin.org |

Influence on Cellular Processes in Experimental Contexts

Modulation of Cell Survival and Apoptosis in in vitro Models

This compound is widely investigated for its ability to modulate cell survival and induce apoptosis, primarily by depleting intracellular glutathione (GSH), thereby increasing cellular oxidative stress. stemcell.com This effect is particularly pronounced in cancer cells, where elevated GSH levels often contribute to therapeutic resistance.

In biliary tract cancer (BTC) cells, a sub-toxic concentration of BSO significantly enhanced cisplatin-induced apoptosis. nih.govspandidos-publications.com This sensitization is attributed to the BSO-mediated reduction of GSH levels and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.gov Similarly, in antihormone-resistant MCF-7:2A breast cancer cells, which have elevated GSH levels, BSO treatment sensitized the cells to estradiol-induced apoptosis. nih.gov The combination of BSO and estradiol (B170435) led to a dramatic increase in apoptosis, an effect not seen with either agent alone. nih.gov

Neuroblastoma cells, particularly those with MYCN amplification, have shown sensitivity to BSO-induced apoptosis. researchgate.net The mechanism involves the overproduction of reactive oxygen species (ROS) following GSH depletion. stemcell.comresearchgate.net Studies have demonstrated that depleting GSH with BSO can trigger apoptosis through the activation of Protein Kinase C delta (PKCδ) and subsequent ROS overproduction, leading to DNA damage. researchgate.netplos.org

The synergistic potential of BSO has been observed in various leukemia models. In chronic myeloid leukemia (CML) K562 cells, non-apoptotic concentrations of BSO significantly potentiated apoptosis induced by hydroxychavicol. plos.org This enhanced effect was linked to a drastic depletion of intracellular GSH and a subsequent increase in ROS. plos.org The combination of BSO with agents like arsenic trioxide has also been shown to synergistically enhance cytotoxicity and apoptosis in ovarian cancer cells and various leukemia and lymphoma cell lines. plos.orgspandidos-publications.com

Table 2: Effects of this compound on Apoptosis in in vitro Cancer Cell Models

| Cell Line | Experimental Context | Key Findings | Reference |

|---|---|---|---|

| Biliary Tract Cancer (GBC-SD, RBE) | Combination with Cisplatin | BSO enhanced cisplatin-induced apoptosis by reducing GSH and downregulating Bcl-2, Bcl-xL, and Mcl-1. | nih.govspandidos-publications.com |

| Breast Cancer (MCF-7:2A) | Combination with Estradiol | Sensitized antihormone-resistant cells to estradiol-induced apoptosis. | nih.gov |

| Neuroblastoma (MYCN-amplified) | BSO alone or with Etoposide | Induced apoptosis via ROS overproduction and PKCδ activation; sensitized cells to etoposide. | researchgate.netplos.org |

| Chronic Myeloid Leukemia (K562) | Combination with Hydroxychavicol | Potentiated hydroxychavicol-induced apoptosis through enhanced GSH depletion and ROS generation. | plos.org |

| Ovarian Cancer Cells | Combination with Arsenic Trioxide | Acted synergistically to enhance cytotoxicity and apoptosis. | spandidos-publications.com |

| Acute Myeloid Leukemia (AML) | Combination with Sulfasalazine (B1682708) | Combination treatment improved ferroptosis induction, a form of programmed cell death. | nih.gov |

Induction of Ferroptosis in Research Applications

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This compound is recognized as an inducer of ferroptosis in vitro. medchemexpress.com Its mechanism of action is directly tied to its primary function as an irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. imrpress.com

GSH is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. By inhibiting GSH synthesis, BSO leads to the depletion of the cellular GSH pool. researchgate.net This depletion results in the inactivation of GPX4, preventing the reduction of lipid hydroperoxides and leading to their accumulation. researchgate.net The iron-dependent peroxidation of lipids ultimately culminates in ferroptotic cell death. imrpress.com

Research has shown that inhibiting GSH synthesis with BSO can trigger ferroptosis in various cell types. imrpress.comresearchgate.net For instance, studies in acute myeloid leukemia (AML) cells demonstrated that combining BSO with sulfasalazine, an inhibitor of the cystine/glutamate antiporter, enhanced the induction of ferroptosis. nih.gov This suggests that simultaneously blocking both the synthesis and the import of precursors for GSH can be an effective strategy to trigger this cell death pathway. nih.gov The ability of iron chelators to mitigate cell death caused by GSH synthesis inhibition further confirms that this process triggers ferroptosis. imrpress.com

Table 3: this compound in the Induction of Ferroptosis

| Cell Type/Model | Mechanism/Context | Key Finding | Reference |

|---|---|---|---|

| Cancer Cells (in vitro) | Inhibition of γ-GCS | BSO is a known inducer of ferroptosis. | medchemexpress.com |

| General Cellular Models | GSH depletion and GPX4 inactivation | Inhibition of GSH synthesis by BSO leads to GPX4 inactivation and accumulation of lipid peroxides, triggering ferroptosis. | imrpress.comresearchgate.net |

| Acute Myeloid Leukemia (AML) | Combination with Sulfasalazine | The combination of BSO and sulfasalazine improved ferroptosis induction. | nih.gov |

Effects on Cell Proliferation and Cell Cycle Progression in Experimental Systems

This compound, primarily through the depletion of glutathione, can significantly impact cell proliferation and progression through the cell cycle. In several cancer cell lines, BSO treatment has been shown to inhibit growth and induce cell cycle arrest.

In A549 human lung carcinoma cells, BSO treatment resulted in a dose-dependent inhibition of cell growth. nih.gov At a concentration of 10 mM, BSO was found to inhibit both DNA and protein synthesis, leading to a growth arrest throughout the cell cycle rather than at a specific checkpoint. nih.gov Interestingly, the study noted that this growth inhibition did not directly correlate with the extent of GSH depletion, suggesting a threshold effect. nih.gov

The effect of BSO on the cell cycle can be synergistic when combined with other anticancer agents. In a study on biliary tract cancer (BTC) cells, the combination of BSO and gemcitabine (B846) was suggested to decrease cell viability through the induction of cell cycle arrest, although the precise mechanism required further investigation. nih.gov In laryngeal squamous cell carcinoma (LSCC) HEp-2 cells, BSO was found to enhance the sensitivity to arsenic trioxide. por-journal.com The combination of BSO and arsenic trioxide promoted a significant arrest in the G2/M phase of the cell cycle. por-journal.com

Table 4: Effects of this compound on Cell Proliferation and Cycle Progression

| Cell Line | Experimental Context | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Human Lung Carcinoma (A549) | BSO alone | Inhibition of DNA and protein synthesis; growth arrest throughout the cell cycle. | nih.gov |

| Biliary Tract Cancer (BTC) | Combination with Gemcitabine | Potential induction of cell cycle arrest leading to decreased cell viability. | nih.gov |

| Laryngeal Squamous Cell Carcinoma (HEP-2) | Combination with Arsenic Trioxide | Promoted significant G2/M arrest. | por-journal.com |

Advanced Methodologies and Experimental Models Employing L Buthionine Sulfoxide

Utilization as a Tool for Inducing Experimental Glutathione (B108866) Deficiency

By blocking the de novo synthesis of GSH, L-BSO effectively depletes intracellular glutathione levels, providing researchers with a robust method to investigate the roles of this critical antioxidant in various physiological and pathological states. mdpi.comresearchgate.net

Development of in vitro Models of Oxidative Stress and Redox Imbalance

In laboratory settings, L-BSO is frequently used to treat cell cultures to induce a state of glutathione deficiency. This approach allows for the creation of in vitro models of oxidative stress and redox imbalance. For instance, treating human normal colon fibroblast (CCD-18co) cells with L-BSO leads to a significant increase in intracellular reactive oxygen species (ROS) and a reduction in GSH levels. researchgate.net Similarly, in heart-derived H9c2 cells, L-BSO-induced GSH depletion results in increased ROS production and subsequent apoptotic cell death. nih.gov These models are crucial for understanding the cellular mechanisms of oxidative damage and the efficacy of potential therapeutic interventions. For example, studies have shown that in some cell lines, the depletion of GSH by L-BSO can be counteracted by the activation of the Nrf2 pathway, which upregulates antioxidant enzymes, conferring resistance to BSO-induced cell death. researchgate.net

The following table summarizes the effects of L-BSO in select in vitro models:

| Cell Line | L-BSO Effect | Observed Outcome | Reference |

| CCD-18co | Increased ROS, Decreased GSH | Oxidative Stress | researchgate.net |

| H9c2 | Increased ROS, Apoptosis | Cellular Damage | nih.gov |

| MCF-7 | GSH Suppression (~55%) | Increased Sensitivity to Apoptosis | nih.gov |

| MCF-7:2A | GSH Suppression (~75%) | Reversal of Apoptotic Resistance | nih.gov |

| GBC-SD & RBE | GSH Depletion | Enhanced Cisplatin (B142131) Cytotoxicity | spandidos-publications.com |

Application in in vivo Models for Mechanistic Studies (e.g., organ-specific responses)

L-BSO is also widely used in animal models to investigate the systemic and organ-specific consequences of glutathione deficiency. Administering L-BSO to rodents leads to a significant decrease in GSH levels in various organs, including the liver, kidney, brain, lung, heart, and pancreas. jst.go.jpnih.gov These in vivo models have been instrumental in elucidating the role of glutathione in protecting against chemical-induced toxicity. For example, mice with L-BSO-induced glutathione depletion show increased susceptibility to the toxic effects of compounds like acetaminophen. jst.go.jpnih.gov

Studies in rats have demonstrated that L-BSO-induced glutathione depletion is more rapid and sustained in the kidney compared to the liver. nih.gov Interestingly, while hepatic cysteine levels initially increase following L-BSO treatment, renal cysteine levels are significantly depleted, mirroring the pattern of renal glutathione depletion. nih.gov This highlights the tissue-specific metabolic responses to GSH synthesis inhibition. Furthermore, research in mice has shown that depleting renal GSH with L-BSO can abrogate the mineralocorticoid biological response, suggesting that a low redox potential can inhibit receptor-mediated processes. core.ac.uk Invertebrate models, such as the snail Helix aspersa, have also been used to study the role of GSH in anoxia tolerance, where BSO-induced GSH depletion increases oxidative stress markers. mdpi.com

The table below details the organ-specific GSH depletion in a mouse model treated with L-BSO.

| Organ | GSH Level (% of Control) | Reference |

| Liver | 46.4% | jst.go.jpnih.gov |

| Kidney | 16.7% | jst.go.jpnih.gov |

| Brain | <100% (significant decrease) | jst.go.jpnih.gov |

| Lung | <100% (significant decrease) | jst.go.jpnih.gov |

| Heart | <100% (significant decrease) | jst.go.jpnih.gov |

| Spleen | <100% (significant decrease) | jst.go.jpnih.gov |

| Pancreas | <100% (significant decrease) | jst.go.jpnih.gov |

Role in Investigating Mechanisms of Cellular Resistance to Stress and Therapeutic Agents

A significant area of research involving L-BSO is its use to overcome cellular resistance to cancer therapies. By depleting glutathione, which plays a key role in detoxifying chemotherapeutic agents and protecting against radiation-induced damage, L-BSO can sensitize cancer cells to treatment.

Studies on Chemosensitization in Preclinical Cancer Research

Elevated glutathione levels are often associated with resistance to chemotherapy. nih.gov L-BSO has been shown to enhance the cytotoxicity of various chemotherapeutic drugs in preclinical models of cancer. researchgate.nettandfonline.com For instance, in biliary tract cancer cells, L-BSO significantly enhances the anticancer effects of cisplatin and gemcitabine (B846). spandidos-publications.com In models of multiple myeloma, L-BSO has been found to synergistically enhance the activity of melphalan. researchgate.net

Similarly, in antihormone-resistant breast cancer cells that have elevated glutathione levels, L-BSO can reverse this resistance and make the cells susceptible to estrogen-induced apoptosis. nih.gov The combination of L-BSO with estradiol (B170435) has been shown to significantly reduce the growth of these resistant cells. nih.gov More recent strategies have focused on targeted delivery of L-BSO to cancer cells to minimize systemic toxicity. Nanoformulations, such as polyurea dendrimers, have been developed to encapsulate L-BSO and have shown greater efficacy in inducing cell death in ovarian cancer cells compared to free L-BSO. mdpi.comresearchgate.net

The following table provides examples of L-BSO's chemosensitizing effects in preclinical cancer models.

| Cancer Type | Chemotherapeutic Agent | Effect of L-BSO Combination | Reference |

| Biliary Tract Cancer | Cisplatin, Gemcitabine | Enhanced Anticancer Effects | spandidos-publications.com |

| Multiple Myeloma | Melphalan | Synergistic Enhancement of Activity | researchgate.net |

| Antihormone-Resistant Breast Cancer | Estradiol | Reversal of Apoptotic Resistance | nih.gov |

| Ovarian Cancer | Carboplatin | Restoration of Sensitivity | mdpi.com |

| Human Ovarian Cancer (in nude mice) | Melphalan (L-PAM) | Twofold Potentiation of Activity | ascopubs.org |

Research on Radiation Sensitization in Experimental Systems

In addition to chemosensitization, L-BSO has been investigated for its potential to enhance the efficacy of radiation therapy. nih.gov By depleting intracellular glutathione, L-BSO can increase the sensitivity of cancer cells to the damaging effects of ionizing radiation. mdpi.com In a preclinical model of intracerebral human glioma xenografts, administration of L-BSO prior to interstitial radiotherapy with an iodine-125 (B85253) seed resulted in a significant increase in median survival compared to radiotherapy alone. nih.gov Tumor glutathione levels were depleted to approximately 8% of control levels in this model. nih.gov

Studies on human renal carcinoma cell lines have also shown that L-BSO treatment can cause moderate radiosensitization, particularly in relatively radioresistant cells. nih.gov Furthermore, in combination with peptide receptor radionuclide therapy using 177Lu-DOTATATE, L-BSO has been shown to have a synergistic effect in cell lines and reduce tumor growth in a xenograft mouse model without increasing toxicity. mdpi.com A combination of dimethylfumarate and L-BSO has been shown to potentiate cell death and prevent chromosomal changes in the progeny of cancer cells after carbon ion or X-ray irradiation. plos.org

Novel Synthetic Routes and Analytical Approaches for L-Buthionine Sulfoxide (B87167) Research

The synthesis of L-buthionine sulfoximine (B86345) was first reported in 1979. mdpi.com Since then, new and improved synthetic routes have been developed to produce the racemate under mild and safe conditions. mdpi.com More recently, researchers have focused on creating prodrugs that release L-BSO. For example, an oxaliplatin-based platinum(IV) prodrug has been synthesized that releases L-BSO, demonstrating reduced toxicity in an in vivo mouse model. researchgate.net

Various analytical methods have been established to detect and quantify L-BSO in biological samples. High-performance liquid chromatography (HPLC) with o-phthalaldehyde (B127526) derivatization and fluorometric detection is a common method for analyzing L-BSO in human plasma. nih.gov Another approach involves hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-LC-MS) for the analysis of L-methionine sulfoximine and L-buthionine sulfoximine. sigmaaldrich.com A simple and sensitive colorimetric method has also been developed for the detection and quantification of L-BSO, which involves in situ derivatization with a catechol-derived ortho-quinone, allowing for visible detection. mdpi.comnih.gov

| Analytical Method | Sample Type | Detection Method | Reference |

| HPLC | Human Plasma | o-Phthalaldehyde Derivatization, Fluorometric Detection | nih.gov |

| HILIC-LC-MS | N/A | Mass Spectrometry | sigmaaldrich.com |

| Colorimetric Assay | N/A | Catechol-Derived Ortho-quinone Derivatization, Visible Detection | mdpi.comnih.gov |

Development of Advanced Synthetic Methodologies for Isomers and Derivatives

The biological activity of buthionine sulfoximine (BSO) is highly dependent on its stereochemistry. The L-isomers exhibit greater inhibitory efficacy against γ-glutamylcysteine synthetase (γ-GCS) compared to the D-isomers. mdpi.com Consequently, significant research has focused on methodologies to isolate specific isomers and synthesize novel derivatives.

Early work involved the synthesis of the racemate, DL-buthionine (SR)-sulfoximine, followed by the separation of its isomers. mdpi.com A notable advance in isomer separation involves a chiral solvent High-Performance Liquid Chromatography (HPLC) procedure, which can effectively separate the diastereomers of L-buthionine (SR)-sulfoximine. nih.gov Preparative isolation of the individual diastereomers has been achieved through distinct crystallization methods. L-buthionine (R)-sulfoximine can be isolated by repeated crystallization from water, while the more potent inhibitor, L-buthionine (S)-sulfoximine, is obtainable through crystallization as a trifluoroacetate (B77799) salt using ethanol/hexane mixtures. nih.gov The absolute configuration of the L-buthionine (R)-sulfoximine diastereomer was confirmed using X-ray diffraction analysis. nih.gov

More recent synthetic advancements have moved beyond simple isomer separation to the creation of derivatives, particularly N-protected sulfoximines, which are valuable in medicinal chemistry. acs.org One such advanced methodology involves the rhodium-catalyzed transfer of carbamates to sulfoxides under mild conditions. acs.org This technique facilitates the synthesis of sulfoximines bearing protective groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be readily deprotected. acs.org This approach represents a significant improvement over older methods that required harsh and hazardous conditions, such as using sodium azide (B81097) in concentrated acid. acs.org

Table 1: Synthetic and Separation Methodologies for L-Buthionine Sulfoxide Isomers and Derivatives

| Methodology | Target Compound(s) | Description | Key Findings | Reference(s) |

|---|---|---|---|---|

| Repeated Crystallization | L-buthionine (R)-sulfoximine | Isolation of the (R)-diastereomer by repeated crystallization of L-buthionine (SR)-sulfoximine from water. | A preparative method for isolating one of the two L-diastereomers. | nih.gov |

| Trifluoroacetate Salt Crystallization | L-buthionine (S)-sulfoximine | Isolation of the (S)-diastereomer by crystallization as a trifluoroacetate salt in ethanol/hexane. | Allows for the preparative isolation of the more biologically active L-(S) diastereomer. | nih.gov |

| Chiral Solvent HPLC | Diastereomers of L-buthionine (SR)-sulfoximine | Analytical separation of the L-(S) and L-(R) diastereomers using a specialized HPLC technique. | Provides an analytical tool to distinguish and quantify the individual diastereomers. | nih.gov |

| Rhodium-Catalyzed Nitrene Transfer | N-Protected Sulfoximines | Synthesis of N-Boc and N-Cbz protected sulfoximines by rhodium-catalyzed transfer of carbamates to sulfoxides. | A convenient and mild method for creating sulfoximine derivatives, facilitating further applications in medicinal chemistry. | acs.org |

Detection and Quantification Techniques for this compound in Biological Assays

The detection and quantification of L-buthionine sulfoximine in biological samples present a significant analytical challenge. The primary difficulty stems from the compound's very low molar absorptivity and an absorption maximum below 200 nm, which complicates its detection using standard UV detectors in HPLC systems. mdpi.com To overcome this limitation, various derivatization and specialized detection methods have been developed.

An early HPLC-based method involved derivatization with o-phthalaldehyde. mdpi.com However, this approach is hampered by the instability of the resulting derivative at room temperature, necessitating immediate analysis after preparation and a prolonged analysis time of over 75 minutes per sample. mdpi.com An alternative method using phenylisothiocyanate as the derivatizing agent produces a more stable product, but the high toxicity of the reagent is a major drawback. mdpi.com

More recent and improved techniques offer greater sensitivity, safety, and simplicity. One such method involves the in situ derivatization of L-BSO with a catechol-derived ortho-quinone. mdpi.comnih.gov This reaction produces a colored intermediate that can be detected and quantified in the visible spectrum at approximately 503 nm, providing a simpler and safer alternative to previous methods. mdpi.comnih.gov Another sensitive technique is an HPLC method that uses pre-column labeling with dansyl chloride. The resulting fluorescent derivative is detected with high sensitivity using a fluorescence detector (excitation at 335 nm and emission at 525 nm), allowing for quantification in plasma samples. nih.gov

In addition to directly measuring L-BSO concentration, some studies quantify its biological effect. For instance, since L-BSO inhibits glutathione synthesis and increases reactive oxygen species (ROS), its activity can be indirectly quantified by measuring superoxide (B77818) levels in mitochondria. uark.edu This can be achieved using novel fluoroprobes like MitoSOX™ Red, which fluoresces upon detecting superoxide, with the signal captured by confocal microscopy. uark.edu

Table 2: Comparison of Detection and Quantification Techniques for this compound

| Technique | Principle | Detection | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| HPLC with o-phthalaldehyde Derivatization | Pre-column derivatization to form a UV-active compound. | UV and Fluorescence | Established method for isomer separation. | Derivative is unstable; prolonged analysis time. | mdpi.com |

| HPLC with Phenylisothiocyanate Derivatization | Pre-column derivatization to form a stable UV-active product. | UV | Produces a stable derivative. | High toxicity of the derivatizing agent. | mdpi.com |

| HPLC with Dansyl Chloride Derivatization | Pre-column labeling to form a fluorescent compound. | Fluorescence (Ex: 335 nm, Em: 525 nm) | High sensitivity and selectivity. | Requires specific fluorescence detection equipment. | nih.gov |

| UV-Vis Spectroscopy with Catechol Derivatization | In situ derivatization forms a colored intermediate. | Visible Light (503 nm) | Simple, safe, and fast methodology. | Indirect detection via a derivative. | mdpi.comnih.gov |

| Confocal Microscopy with Fluoroprobe | Indirect quantification by measuring L-BSO-induced superoxide. | Fluorescence (MitoSOX™ Red) | Quantifies biological effect in live cells. | Measures effect, not the compound concentration directly. | uark.edu |

Encapsulation Strategies for Targeted Research Delivery in Experimental Models

While L-buthionine sulfoximine is a potent inhibitor of glutathione synthesis, its systemic administration can be associated with toxicity. mdpi.com To address this, researchers have developed various encapsulation strategies using nanocarriers. These strategies aim to improve the targeted delivery of L-BSO to specific cells, such as cancer cells, thereby enhancing its efficacy while minimizing off-target effects. mdpi.comnih.gov The use of nanocarriers offers several advantages, including stabilizing the encapsulated drug, prolonging its circulation time, and overcoming drug resistance mechanisms. nih.gov

One prominent strategy involves the use of polyurea (PURE) dendrimers as a drug delivery system. mdpi.commdpi.com For example, L-BSO has been successfully encapsulated in a fourth-generation polyurea dendrimer that is functionalized with folic acid (PUREG4-FA2). mdpi.commdpi.com This targeting ligand takes advantage of the over-expression of folate receptors on the surface of many cancer cells, promoting the selective uptake of the nanoformulation. mdpi.com Studies have shown that this targeted delivery system is more effective at inducing cell death in ovarian cancer cells compared to free L-BSO. mdpi.com

Other advanced nanocarriers are also being explored. Iron-based mesoporous nanoparticles (mFe3O4 NPs) have been used to encapsulate L-BSO. researchgate.net This system combines the glutathione-depleting effect of L-BSO with the iron-catalyzed generation of reactive oxygen species (a process known as chemodynamic therapy), creating a synergistic antitumor effect. researchgate.net Similarly, metal-organic frameworks (MOFs) are being investigated as platforms to co-deliver L-BSO with other therapeutic agents like oxaliplatin, aiming to induce both apoptosis and ferroptosis in tumor cells. researchgate.net These nanoformulations are designed to disrupt the antioxidant defenses of cancer cells, thereby sensitizing them to other treatments. researchgate.net

Table 3: Encapsulation Strategies for this compound Delivery

| Nanocarrier System | Targeting Strategy | Experimental Model Application | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Polyurea (PURE) Dendrimer | Folic Acid (FA) | Ovarian Cancer Cells | Targets folate receptors overexpressed on cancer cells to deliver L-BSO, inhibiting GSH synthesis and overcoming chemoresistance. | mdpi.commdpi.com |

| Iron-Based Mesoporous Nanoparticles (mFe3O4 NPs) | Folic Acid-functionalized Polydopamine (PDA) coating | Tumor-bearing mice | Delivers L-BSO to inhibit GSH replenishment while released iron ions enhance ferroptosis through Fenton reactions. | researchgate.net |

| Metal-Organic Framework (MOF) | RGD (Arginine-glycine-aspartic acid) peptide | Cancer Therapy | Co-delivers L-BSO and a chemotherapeutic agent (e.g., oxaliplatin) to sustainably eliminate GSH and induce both ferroptosis and apoptosis. | researchgate.net |

Emerging Research Directions and Future Perspectives on L Buthionine Sulfoxide in Biochemical Research

Exploration of L-Buthionine Sulfoxide (B87167) in Modeling Specific Cellular Dysfunctions

The use of L-buthionine sulfoxide to induce glutathione (B108866) depletion serves as a valuable experimental model for studying various cellular dysfunctions. By inhibiting the rate-limiting enzyme in GSH synthesis, γ-glutamylcysteine synthetase, BSO effectively reduces intracellular GSH levels, thereby mimicking conditions of oxidative stress. nih.govstemcell.commdpi.com This approach has been instrumental in elucidating the mechanisms of cellular damage in various contexts.

For instance, in cardiac research, BSO-induced GSH depletion in H9c2 heart-derived cells has been shown to cause an increase in reactive oxygen species (ROS), leading to both apoptosis and necrosis. nih.gov This model allows for the investigation of signaling pathways involved in cardiomyocyte cell death under oxidative stress, such as the activation of protein kinase C-δ. nih.gov Similarly, in neuroscience research, BSO is used to create an oxidative stress model in hippocampal-derived HT22 cells. nih.gov This model has demonstrated that BSO-induced oxidative stress leads to mitochondrial impairment, characterized by reduced oxygen consumption, decreased mitochondrial membrane potential, and lower ATP production, without immediately affecting cell viability. nih.gov

Furthermore, studies on anoxia-tolerant organisms, such as the land snail Helix aspersa, have utilized BSO to investigate the role of glutathione in redox homeostasis during oxygen deprivation and reoxygenation. mdpi.com In these models, BSO-induced GSH depletion exacerbates the oxidative challenge during hypoxia and reoxygenation, highlighting the protective role of GSH. mdpi.com The application of BSO in these diverse models underscores its utility in dissecting the specific consequences of impaired GSH synthesis and the resulting cellular dysfunctions.

Integration with Multi-Omics Approaches to Uncover Global Cellular Responses

The integration of this compound with multi-omics technologies, such as proteomics and metabolomics, is providing a more holistic understanding of the global cellular responses to glutathione depletion. These approaches allow researchers to move beyond single-pathway analyses and capture the complex network of molecular changes that occur when GSH homeostasis is perturbed. biorxiv.orgbiorxiv.org

A multi-omics analysis of different endothelial cell types revealed that BSO-induced inhibition of GSH biosynthesis affects various metabolic pathways crucial for cell function. biorxiv.orgbiorxiv.org This research demonstrated that blood and lymphatic endothelial cells have distinct metabolic dependencies, and BSO treatment helped to uncover the roles of glutamate (B1630785) and heme biosynthesis in their specific responses to oxidative stress. biorxiv.org By combining metabolomics with functional assays, it was shown that depleting GSH with BSO can differentially impact the migration and sprouting of various endothelial cell types, revealing the metabolic diversity underlying their functions. biorxiv.orgbiorxiv.org

In cancer research, metabolomics has been employed to identify metabolic vulnerabilities in cancer cells. uu.nl Studies have shown that combining BSO with inhibitors of other metabolic pathways, such as glutaminase (B10826351) inhibitors, can be more effective in reducing cancer cell viability. nih.gov Metabolite profiling revealed that the sensitivity of triple-negative breast cancer cells to BSO is linked to their reliance on the glutathione biosynthetic pathway. nih.gov This systems-level view helps to identify synergistic drug combinations and potential therapeutic targets. uu.nlnih.gov The use of advanced analytical techniques like mass spectrometry in these studies enables the sensitive and accurate quantification of a wide array of metabolites, providing detailed insights into the metabolic rewiring that occurs in response to BSO treatment. uu.nl

Development of this compound Analogs for Targeted Mechanistic Studies

While this compound is a highly effective and specific inhibitor of γ-glutamylcysteine synthetase, the development of its analogs is an active area of research aimed at refining mechanistic studies. The goal is to create molecules with potentially improved properties or different specificities that can help to dissect the complex roles of glutathione in cellular processes with even greater precision.

The search for alternatives to BSO has been driven in part by the desire to find compounds that may have different pharmacokinetic profiles or that can overcome limitations observed in some preclinical and clinical settings. researchgate.net Structure-based drug design, utilizing 3D molecular models of human γ-glutamylcysteine synthetase, is a key strategy in the identification of novel inhibitors. researchgate.net This approach allows for the rational design of compounds that can fit into the active site of the enzyme and block its function.

The development of analogs also opens up the possibility of creating probes for more targeted investigations. For example, analogs could be designed to have different cell permeability characteristics, allowing for the selective depletion of GSH in specific cellular compartments. Research has already shown that it is possible to create bifunctional enzymes that can produce GSH in either the cytosol or the mitochondria, demonstrating the feasibility of compartmentalized manipulation of GSH levels. biorxiv.org The synthesis of various sulfoximine (B86345) analogs, including those related to sulforaphane, is also being explored for their potential in mechanistic studies. researchgate.net These ongoing efforts to develop new BSO analogs promise to provide researchers with a more diverse toolkit for investigating the intricate functions of glutathione.

Elucidating Complex Intercellular Interactions Modulated by Glutathione Depletion in Research Models

The depletion of glutathione by this compound not only affects individual cells but can also modulate complex interactions between different cell types within a tissue or organism. Research is increasingly focused on understanding these intercellular dynamics in various physiological and pathological contexts.

In the central nervous system, for instance, systemic administration of BSO in mice has been shown to trigger a protective response that involves an increase in nerve growth factor (NGF) in the plasma. frontiersin.org This circulating NGF can then influence cells in the striatum, leading to the upregulation of genes related to amino acid transport and antioxidant enzymes. frontiersin.org This suggests a complex intercellular signaling network where GSH depletion in one part of the body can initiate a response in another, mediated by factors like NGF.

The importance of intercellular glutathione metabolism has also been recognized in plants, where different cells and subcellular compartments are interconnected through the transport of GSH. oup.com This highlights that the control of glutathione homeostasis is not confined to a single cell but is a result of a complex interplay between biosynthesis, transport, and utilization across different cells.

Q & A

What experimental approaches are recommended to validate the efficacy of L-Buthionine Sulfoxide as a glutathione (GSH) synthesis inhibitor in cell culture models?

Answer:

To validate efficacy, researchers should:

- Dose-response assays : Use a concentration gradient (e.g., 0.1–10 mM) to determine the half-maximal inhibitory concentration (IC50) via cell viability assays (e.g., MTT) paired with GSH quantification methods such as HPLC or fluorescent probes (e.g., monochlorobimane) .

- Positive controls : Include known GSH inhibitors (e.g., buthionine sulfoximine) to benchmark results.

- Time-course studies : Monitor GSH depletion over 24–72 hours to account for dynamic cellular responses.

- Validation : Cross-check results with enzymatic assays for γ-glutamylcysteine synthetase (γ-GCS) activity to confirm target engagement .

How should researchers address discrepancies in reported IC50 values of this compound across different studies?

Answer:

Discrepancies may arise due to:

- Cell-specific factors : Variability in membrane permeability (e.g., neuronal vs. epithelial cells). Address by measuring compound uptake using radiolabeled this compound or LC-MS/MS .

- Assay conditions : Standardize variables like serum content, incubation time, and pH. For example, serum proteins may bind the compound, reducing bioavailability.

- Compensatory pathways : Evaluate upregulation of alternative redox regulators (e.g., thioredoxin) via qPCR or Western blot to rule out confounding effects .

What characterization data are essential when synthesizing novel this compound derivatives for research purposes?

Answer:

For novel derivatives, provide:

- Structural confirmation : 1H/13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

- Purity : HPLC chromatograms with ≥95% purity threshold.

- Chirality : Chiral HPLC or optical rotation data to confirm L-configuration, as stereochemistry impacts biological activity .

- Stability : Accelerated stability studies (e.g., 4°C, 25°C, 37°C) to assess degradation under experimental conditions .

What methodological considerations are critical when investigating the role of this compound in redox signaling pathways alongside other antioxidants?

Answer:

- Tandem assays : Measure GSH depletion (via DTNB assay) and reactive oxygen species (ROS) levels (via DCFH-DA probe) simultaneously to disentangle redox interactions .

- Temporal resolution : Use time-lapsed measurements to capture transient ROS bursts post-treatment.

- Inhibitor co-treatment : Block parallel antioxidant systems (e.g., N-acetylcysteine for thioredoxin) to isolate this compound-specific effects .

How can researchers confirm the purity and stability of this compound in experimental solutions?

Answer:

- Analytical validation : Perform HPLC with UV detection (λ = 210–220 nm) to monitor degradation products.

- Storage conditions : Prepare fresh solutions in phosphate-buffered saline (PBS) or DMEM, avoiding freeze-thaw cycles. For long-term storage, lyophilize aliquots at -80°C .

- pH stability : Test compound integrity across pH 6–8 using LC-MS, as acidic/basic conditions may hydrolyze the sulfoxide group .

In vivo studies using this compound often show variability in tissue-specific GSH depletion. What strategies can optimize consistency?

Answer:

- Controlled delivery : Use osmotic pumps for steady plasma concentration, minimizing peak-trough fluctuations.

- Tissue sampling : Pair GSH measurements with tissue-specific biomarkers (e.g., albumin for plasma, GFAP for brain).

- Combination therapy : Co-administer with buthionine sulfoximine (BSO), a γ-GCS inhibitor, to amplify GSH depletion in resistant tissues .

- Pharmacokinetic profiling : Quantify compound levels in target tissues via LC-MS/MS to correlate exposure with effect .

How can researchers differentiate between on-target and off-target effects of this compound in complex biological systems?

Answer:

- Rescue experiments : Replenish GSH using exogenous glutathione ethyl ester (GSH-EE) to reverse phenotypic effects.

- CRISPR/Cas9 knockout : Generate γ-GCS-deficient cell lines to confirm on-target activity.

- Proteomic profiling : Use mass spectrometry to identify off-target protein modifications (e.g., methionine sulfoxidation) .

What are the best practices for integrating this compound into studies exploring oxidative stress and apoptosis?

Answer:

- Multi-parametric endpoints : Combine Annexin V/PI staining for apoptosis with mitochondrial membrane potential assays (JC-1 dye).

- Redox balance : Measure NADPH/NADP+ ratios to assess compensatory metabolic shifts.

- In vivo models : Use transgenic mice with fluorescent GSH biosensors (e.g., Grx1-roGFP) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten